molecular formula C8H8IN3S B13270281 3-(3-Iodothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine

3-(3-Iodothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine

Cat. No.: B13270281
M. Wt: 305.14 g/mol
InChI Key: HLCRVUWBHCRZFS-UHFFFAOYSA-N
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Description

3-(3-Iodothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound that features both thiophene and pyrazole rings. The presence of iodine in the thiophene ring and the methyl group in the pyrazole ring makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Iodothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine typically involves the iodocyclization of 1-mercapto-3-yn-2-ols derivatives. This reaction is carried out with molecular iodine in the presence of sodium bicarbonate at room temperature in acetonitrile as the solvent . The process involves the formation of a dihydrothiophene intermediate, which is then oxidized to yield the desired iodothiophene derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity. The use of continuous flow reactors could also be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-Iodothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom in the thiophene ring can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thiophene derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

3-(3-Iodothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Iodothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The iodine atom in the thiophene ring and the methyl group in the pyrazole ring contribute to its binding affinity and specificity. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Iodothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine is unique due to the combination of the iodothiophene and methylpyrazole moieties

Properties

Molecular Formula

C8H8IN3S

Molecular Weight

305.14 g/mol

IUPAC Name

5-(3-iodothiophen-2-yl)-2-methylpyrazol-3-amine

InChI

InChI=1S/C8H8IN3S/c1-12-7(10)4-6(11-12)8-5(9)2-3-13-8/h2-4H,10H2,1H3

InChI Key

HLCRVUWBHCRZFS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=C(C=CS2)I)N

Origin of Product

United States

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